molecular formula C11H14O B6155823 5-phenylpent-2-en-1-ol CAS No. 39520-63-3

5-phenylpent-2-en-1-ol

Cat. No.: B6155823
CAS No.: 39520-63-3
M. Wt: 162.23 g/mol
InChI Key: SJQRNJJCRWREAV-QHHAFSJGSA-N
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Description

5-Phenylpent-2-en-1-ol: is an organic compound with the molecular formula C11H14O allylic alcohols , which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is notable for its structural features, which include a phenyl group (a benzene ring) attached to a pentenyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 5-phenylpent-2-en-1-ol involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale aldol condensation reactions followed by catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, using a ruthenium catalyst at elevated temperatures and pressures can enhance the efficiency of the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 5-phenylpent-2-enal, 5-phenylpent-2-enone.

    Reduction: 5-phenylpentanol.

    Substitution: 5-phenylpent-2-enyl chloride.

Scientific Research Applications

Chemistry: 5-Phenylpent-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its ability to undergo a wide range of chemical reactions makes it valuable in synthetic organic chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in modulating biological pathways and its potential as a therapeutic agent .

Industry: The compound is used in the production of fine chemicals, including flavors and fragrances. Its structural features contribute to its desirable olfactory properties, making it a key ingredient in the formulation of perfumes and scented products .

Mechanism of Action

The mechanism of action of 5-phenylpent-2-en-1-ol involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the hydroxyl group and the double bond play crucial roles in determining its reactivity. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones .

In biological systems, the compound’s mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary based on the specific application and the biological context .

Properties

CAS No.

39520-63-3

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-5-phenylpent-2-en-1-ol

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2/b6-2+

InChI Key

SJQRNJJCRWREAV-QHHAFSJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/CO

Canonical SMILES

C1=CC=C(C=C1)CCC=CCO

Purity

95

Origin of Product

United States

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